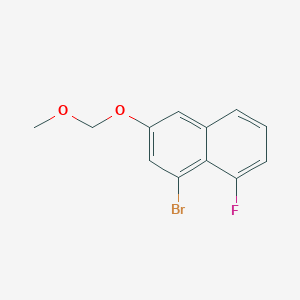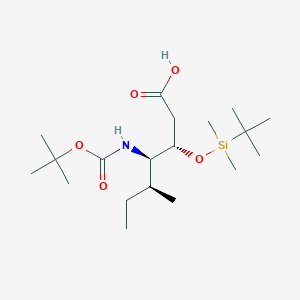
(3S,4R,5S)-4-((tert-Butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)-5-methylheptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R,5S)-4-((tert-Butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)-5-methylheptanoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its reactivity and utility in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5S)-4-((tert-Butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)-5-methylheptanoic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes protection and deprotection of functional groups, stereoselective reactions, and purification steps. Common reagents used in the synthesis include tert-butyl dimethylsilyl chloride for silylation and tert-butoxycarbonyl chloride for carbamoylation. Reaction conditions may involve the use of organic solvents like dichloromethane and bases such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated purification systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4R,5S)-4-((tert-Butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)-5-methylheptanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove protective groups or reduce specific functional groups.
Substitution: Commonly involves nucleophilic substitution reactions to replace functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve polar aprotic solvents like dimethyl sulfoxide and bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(3S,4R,5S)-4-((tert-Butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)-5-methylheptanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3S,4R,5S)-4-((tert-Butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)-5-methylheptanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups and stereochemistry play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S,4R,5S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxy-5-methylheptanoic acid
- (3S,4R,5S)-4-amino-3-((tert-butyldimethylsilyl)oxy)-5-methylheptanoic acid
Uniqueness
(3S,4R,5S)-4-((tert-Butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)-5-methylheptanoic acid is unique due to its specific combination of protective groups and stereochemistry, which confer distinct reactivity and stability compared to similar compounds. This uniqueness makes it valuable in specialized synthetic applications and research contexts.
Propriétés
Formule moléculaire |
C19H39NO5Si |
|---|---|
Poids moléculaire |
389.6 g/mol |
Nom IUPAC |
(3S,4R,5S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |
InChI |
InChI=1S/C19H39NO5Si/c1-11-13(2)16(20-17(23)24-18(3,4)5)14(12-15(21)22)25-26(9,10)19(6,7)8/h13-14,16H,11-12H2,1-10H3,(H,20,23)(H,21,22)/t13-,14-,16+/m0/s1 |
Clé InChI |
LQDVZCJICIDDAN-OFQRWUPVSA-N |
SMILES isomérique |
CC[C@H](C)[C@H]([C@H](CC(=O)O)O[Si](C)(C)C(C)(C)C)NC(=O)OC(C)(C)C |
SMILES canonique |
CCC(C)C(C(CC(=O)O)O[Si](C)(C)C(C)(C)C)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2,4-difluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B15281345.png)
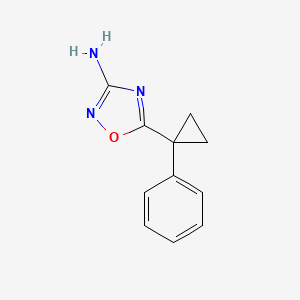
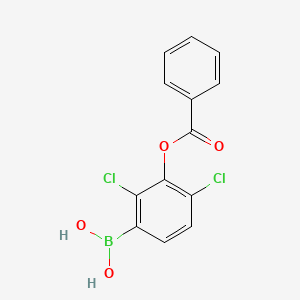
![3-(4-hydroxyquinazolin-2-yl)-N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B15281373.png)
![({4-[(Difluoromethyl)sulfanyl]phenyl}carbamoyl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B15281374.png)
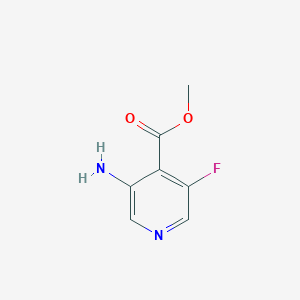
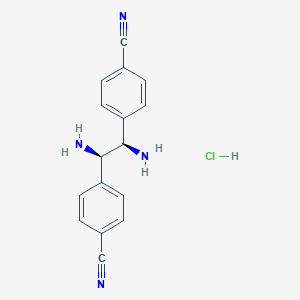
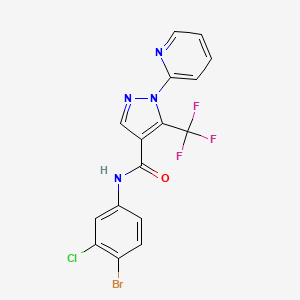
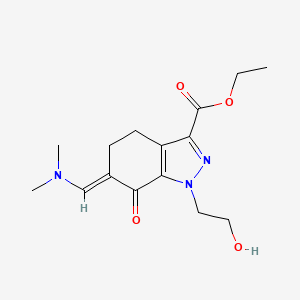
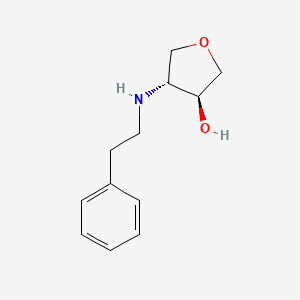
![6-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281427.png)
![3-(4-hydroxyquinazolin-2-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B15281436.png)

